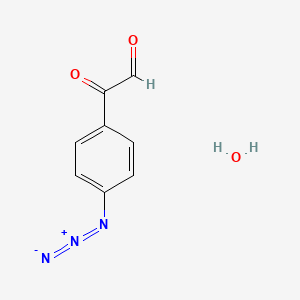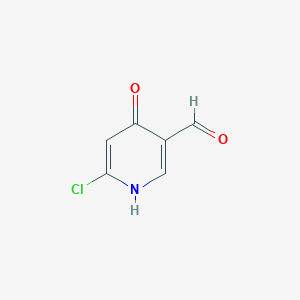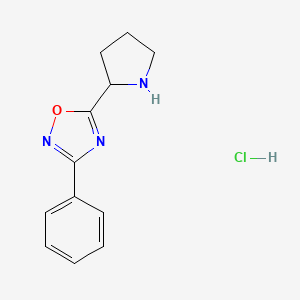
2-Chloro-7,8-dihydroquinazolin-5(6H)-one
描述
2-Chloro-7,8-dihydroquinazolin-5(6H)-one, also known as CHIR-99021, is a small molecule inhibitor that has gained attention in recent years for its potential applications in scientific research. CHIR-99021 is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis. In
作用机制
2-Chloro-7,8-dihydroquinazolin-5(6H)-one exerts its effects by inhibiting GSK-3, an enzyme that phosphorylates and inactivates β-catenin, a key component of the Wnt signaling pathway. Inhibition of GSK-3 by 2-Chloro-7,8-dihydroquinazolin-5(6H)-one leads to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of Wnt target genes.
Biochemical and Physiological Effects:
In addition to its effects on stem cell differentiation, 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been shown to have a variety of other biochemical and physiological effects. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been shown to increase insulin secretion in pancreatic β-cells, improve glucose tolerance in diabetic mice, and reduce inflammation in models of inflammatory bowel disease. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has also been shown to enhance the proliferation and survival of neural progenitor cells and to promote axon regeneration in models of spinal cord injury.
实验室实验的优点和局限性
One of the main advantages of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one is its potency and selectivity for GSK-3 inhibition. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been shown to be more potent than other GSK-3 inhibitors, such as lithium and SB216763. Additionally, 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has a relatively long half-life, which allows for sustained activation of the Wnt signaling pathway. However, one limitation of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one is its cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 2-Chloro-7,8-dihydroquinazolin-5(6H)-one. One area of interest is the use of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one in tissue engineering and regenerative medicine. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been shown to enhance the differentiation of stem cells into various cell types, which could be useful for generating functional tissues for transplantation. Another area of interest is the use of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one in the treatment of various diseases, such as diabetes and inflammatory bowel disease. Finally, further research is needed to better understand the mechanisms underlying the effects of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one on stem cell differentiation and other cellular processes.
科学研究应用
2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been used extensively in scientific research, particularly in the fields of stem cell biology and developmental biology. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one is a potent activator of the Wnt/β-catenin signaling pathway, which plays a critical role in stem cell self-renewal and differentiation. 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been shown to promote the differentiation of embryonic stem cells into a variety of cell types, including neurons, cardiomyocytes, and hepatocytes. Additionally, 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has been used to generate induced pluripotent stem cells (iPSCs) from somatic cells, a process that involves reprogramming the cells to a pluripotent state.
属性
IUPAC Name |
2-chloro-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHXJMYPBMVWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274959 | |
| Record name | 2-Chloro-7,8-dihydro-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7,8-dihydroquinazolin-5(6H)-one | |
CAS RN |
1196156-64-5 | |
| Record name | 2-Chloro-7,8-dihydro-5(6H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7,8-dihydro-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3089536.png)





![Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II)](/img/structure/B3089561.png)
![Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)](/img/structure/B3089569.png)




![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)
